N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(2-ETHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidinylacetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution reactions: Introduction of the 4-fluorophenyl and 2-ethylphenyl groups through nucleophilic aromatic substitution.
Amidation: Formation of the acetamide linkage through an amidation reaction, often using reagents like acetic anhydride or carbodiimides.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction of the pyrimidine ring or the fluorophenyl group can lead to various reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce nitro or sulfonyl groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds like this can be used as ligands in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: Potential use as inhibitors of specific enzymes, which can be useful in studying biochemical pathways.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in targeting specific diseases or conditions.
Industry
Agriculture: Possible use as agrochemicals, such as herbicides or pesticides.
Polymers: Incorporation into polymer structures to modify physical properties.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular pathways: Modulating signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-ETHYLPHENYL)-2-[2-(4-CHLOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
- **N-(2-ETHYLPHENYL)-2-[2-(4-BROMOPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s biological activity and chemical properties, such as increasing metabolic stability and altering binding affinity to biological targets.
Properties
Molecular Formula |
C21H20FN3O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H20FN3O2/c1-3-15-6-4-5-7-18(15)24-19(26)13-25-20(27)12-14(2)23-21(25)16-8-10-17(22)11-9-16/h4-12H,3,13H2,1-2H3,(H,24,26) |
InChI Key |
WHJMGPNYASSOAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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